

Chlorate vs. Bromate Formation in Ozonation Systems: A Comparative Guide

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Compound of Interest

Compound Name: Chlorate

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A detailed analysis of the formation potential, influencing factors, and underlying mechanisms of **chlorate** and bromate during water treatment with ozone.

Ozonation is a highly effective water treatment process for disinfection and the removal of micropollutants. However, its application can lead to the formation of undesirable inorganic disinfection byproducts (DBPs), primarily bromate (BrO_3^-) and, to a lesser extent, **chlorate** (ClO_3^-), when their precursor ions, bromide (Br^-) and chloride (Cl^-), are present in the water source. This guide provides a comprehensive comparison of **chlorate** and bromate formation in ozonation systems, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Formation Potential

The formation of bromate is a significant concern in drinking water treatment due to its classification as a potential human carcinogen, with a stringent maximum contaminant level (MCL) of 10 $\mu\text{g/L}$ in many regions.^[1] **Chlorate**, while also a regulated DBP, is generally formed at lower concentrations during ozonation compared to bromate and is often associated with other disinfection processes like the use of chlorine dioxide or hypochlorite.

The formation of both byproducts is a complex process influenced by a variety of factors, including the concentration of precursor ions, ozone dosage, pH, temperature, and the presence of dissolved organic matter (DOM).

Quantitative Data Summary

The following tables summarize experimental data from various studies on the formation of **chlorate** and bromate under different ozonation conditions.

Table 1: **Chlorate** Formation Under Various Ozonation Conditions

Precursor (Chloride) Conc.	Ozone Dose (mg/L)	pH	Temperature (°C)	Resulting Chlorate (ClO ₃ ⁻) Conc.	Reference
710 mg/L	Not Specified	Not Specified	Not Specified	65.11 mg/L	[2]
Present in saline	20 - 60 µg/ml	Not Specified	Not Specified	0.90 - 207.6 µg/L	[3]
Not Specified	Not Specified	5.5 - 12	Not Specified	Main product in neutral/basic solutions	[4][5]
Not Specified	Not Specified	0 - 2	Not Specified	Yield is 50-100 times lower in acid solutions	[4][5]

Table 2: Bromate Formation Under Various Ozonation Conditions

Precursor (Bromide) Conc.	Ozone Dose (mg/L)	pH	Temperature (°C)	Resulting Bromate (BrO ₃ ⁻) Conc.	Reference
65 mg/L (seawater)	> 5	Not Specified	Not Specified	Detected	[6] [7]
60 µg/L	10 mg L ⁻¹ min ⁻¹ exposure	6	Not Specified	4 µg/L	[1]
60 µg/L	10 mg L ⁻¹ min ⁻¹ exposure	8	Not Specified	9 µg/L	[1]
560 µg/L	6 mg/L·min exposure	8	Not Specified	35 µg/L	[8]
560 µg/L (with Cl ₂ -NH ₃ process)	6 mg/L·min exposure	8	Not Specified	5 µg/L	[8]
Not Specified	0.1 - 0.5	Not Specified	Not Specified	< 7 µg/L	[9]

Experimental Protocols

The following methodologies are representative of the experimental setups used to investigate **chlorate** and bromate formation during ozonation.

Ozonation Procedure

- **Water Matrix Preparation:** Synthetic water is prepared by spiking ultrapure water with known concentrations of chloride or bromide salts (e.g., NaCl, NaBr). For studies on natural waters, raw water samples are collected and characterized for initial halide concentrations, pH, alkalinity, and DOC.
- **Ozone Generation:** Ozone is produced from pure oxygen using an ozone generator. The concentration of ozone in the gas phase is determined using a UV spectrophotometer.

- **Ozonation Reaction:** A semi-batch reactor is typically used, where a continuous stream of ozone gas is bubbled through the water sample. The reactor is sealed to prevent ozone loss. Key parameters such as ozone dose, contact time, pH, and temperature are carefully controlled. The pH is often maintained using phosphate or carbonate buffers.
- **Ozone Quenching:** At the end of the desired contact time, the residual ozone is quenched by adding a reducing agent, such as sodium thiosulfate or indigo disulfonate, to halt the reaction.

Analytical Methods for Chlorate and Bromate Quantification

The determination of **chlorate** and bromate concentrations in water samples is primarily achieved through ion chromatography (IC) coupled with various detectors.

- **Sample Preparation:** Water samples are typically filtered through a 0.2 or 0.45 µm filter to remove particulate matter. For trace analysis, a pre-concentration step may be necessary. In some methods, cartridges are used to remove interfering ions like sulfate and carbonate.[\[10\]](#)[\[11\]](#)
- **Ion Chromatography (IC):** An IC system equipped with an appropriate anion-exchange column (e.g., AS19-HC or AS9-HC) is used for the separation of **chlorate** and bromate from other anions.[\[12\]](#) A mobile phase, often a potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) solution, is used to elute the anions.[\[12\]](#)
- **Detection:**
 - **Conductivity Detection (CDD):** This is a common detection method for anions. A suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analyte ions.[\[13\]](#)
 - **Mass Spectrometry (MS):** For higher sensitivity and selectivity, IC can be coupled with a mass spectrometer (IC-MS or IC-MS/MS).[\[10\]](#)[\[11\]](#)[\[13\]](#) This allows for very low detection limits, often in the sub-µg/L range.[\[10\]](#)[\[11\]](#)
 - **Post-Column Reaction (PCR) with UV/Vis Detection:** This method is particularly sensitive for bromate. After separation on the IC column, the eluent is mixed with a reagent (e.g.,

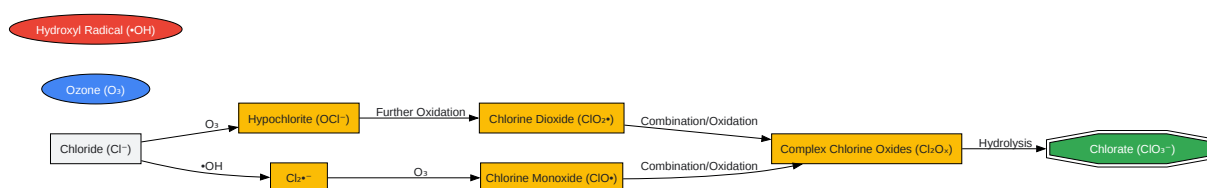
potassium iodide) that reacts with bromate to form a colored compound, which is then detected by a UV/Vis spectrophotometer.

Mechanisms of Formation: Signaling Pathways

The formation of **chlorate** and bromate during ozonation involves complex reaction pathways initiated by both molecular ozone (O_3) and hydroxyl radicals ($\bullet OH$).

Chlorate Formation Pathway

The formation of **chlorate** from chloride is a multi-step process. It is initiated by the oxidation of chloride by either ozone or hydroxyl radicals to form hypochlorite (OCl^-).^{[4][14]} Subsequent oxidation steps involving intermediates like chlorine dioxide ($ClO_2\bullet$) and chlorine monoxide ($ClO\bullet$) lead to the formation of **chlorate**.^{[4][14]} The process is significantly influenced by pH, with higher yields in neutral to basic conditions.^{[2][5]} The crucial role of free radicals is evidenced by the cessation of **chlorate** formation in the presence of radical scavengers like tert-butanol.^[5]

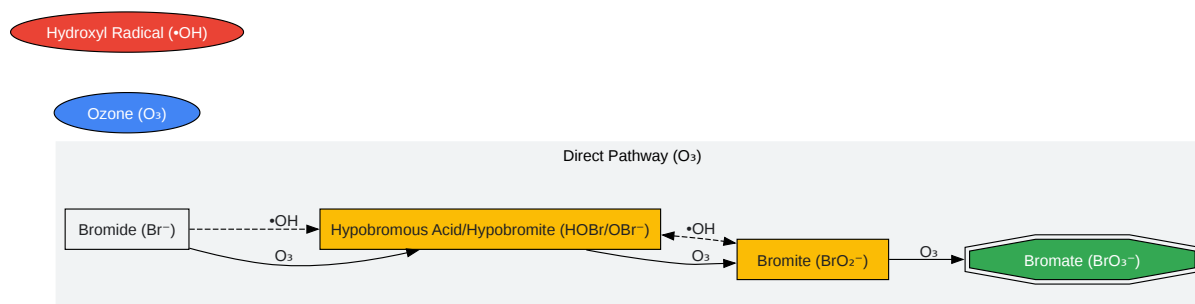


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Caption: **Chlorate** formation pathway during ozonation.

Bromate Formation Pathway

The formation of bromate from bromide is also a complex process involving both ozone and hydroxyl radicals at multiple steps.[1] The initial step is the oxidation of bromide by ozone to form hypobromite (OBr^-).[15] This is followed by a series of oxidation reactions. The pathway can be broadly categorized into direct (ozone-mediated) and indirect (hydroxyl radical-mediated) routes.[1] pH plays a critical role, with higher pH favoring the formation of bromate.[1][16] At lower pH, ozone is more stable, and the formation of hydroxyl radicals is slower, leading to less bromate formation.[1][16]



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Caption: Bromate formation pathways during ozonation.

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